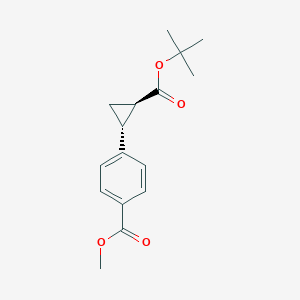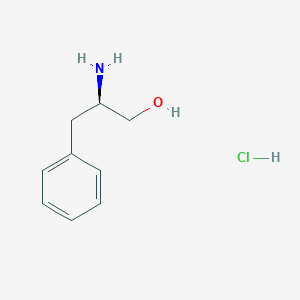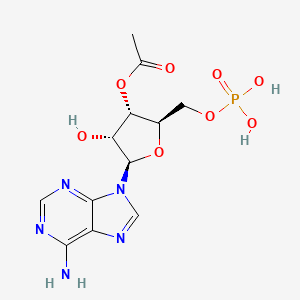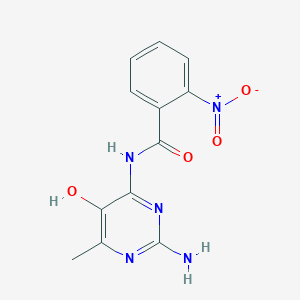![molecular formula C17H17N5OS B12937685 3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-46-4](/img/structure/B12937685.png)
3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Formation of the Benzamide Group: This can be done by coupling the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the thienopyrimidine moiety.
Reduction: Reduction reactions could target the benzamide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the pyrrolidine ring.
3-(Pyrrolidin-1-yl)benzamide: Lacks the thienopyrimidine moiety.
Uniqueness
The presence of both the pyrrolidine ring and the thienopyrimidine moiety in 3-(Pyrrolidin-1-yl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide makes it unique, potentially offering a combination of properties not found in simpler analogs.
Propriétés
Numéro CAS |
917908-46-4 |
|---|---|
Formule moléculaire |
C17H17N5OS |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-pyrrolidin-1-yl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H17N5OS/c18-15(23)11-3-4-13(14(9-11)22-6-1-2-7-22)21-16-12-5-8-24-17(12)20-10-19-16/h3-5,8-10H,1-2,6-7H2,(H2,18,23)(H,19,20,21) |
Clé InChI |
UTCCSTSUTSCSFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)


![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)


![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)




![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)

